

An In-depth Technical Guide to the Chemical Properties of 1-Hexadecanol-d5

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Compound of Interest

Compound Name: 1-Hexadecanol-d5

Cat. No.: B1148599

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecanol-d5 is a deuterated form of 1-Hexadecanol, also known as cetyl alcohol, a 16-carbon fatty alcohol. The strategic replacement of five hydrogen atoms with deuterium isotopes makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application lies in its use as an internal standard for quantitative analysis by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, allow for precise and accurate quantification of 1-Hexadecanol or related analytes in complex biological matrices.[1] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways of **1-Hexadecanol-d5**.

Chemical and Physical Properties

While specific experimental data for the physical constants of **1-Hexadecanol-d5** are not readily available, the properties of its non-deuterated analog, 1-Hexadecanol, provide a very close approximation. The introduction of deuterium atoms results in a slight increase in molecular weight but typically has a minimal effect on bulk physical properties such as melting and boiling points.

Table 1: General and Physical Properties of **1-Hexadecanol-d5** and 1-Hexadecanol

Property	1-Hexadecanol-d5	1-Hexadecanol (Cetyl Alcohol)	Source(s)
CAS Number	1219799-18-4	36653-82-4	[2][3]
Molecular Formula	C ₁₆ H ₂₉ D ₅ O	C ₁₆ H ₃₄ O	[2][3]
Molecular Weight	247.47 g/mol	242.44 g/mol	[2][3]
Appearance	White to off-white solid	Waxy white solid or flakes	[2][3]
Melting Point	Not specified	48-51 °C	[4][5][6][7]
Boiling Point	Not specified	179-181 °C at 10 mmHg	[5][6]
Density	Not specified	~0.818 g/mL at 25 °C	[5][6]

Table 2: Solubility Data

Solvent	1-Hexadecanol-d5	1-Hexadecanol (Cetyl Alcohol)	Source(s)
Water	Insoluble	Insoluble	[3]
DMSO	≥ 1.25 mg/mL (clear solution)	Soluble	[1]
Ethanol	Not specified	Soluble	[4]
Chloroform	Not specified	Soluble	[4]
Ether	Not specified	Very soluble	[3]
Benzene	Not specified	Very soluble	[3]
Acetone	Not specified	Soluble	[3]
Corn Oil	A working solution can be prepared by diluting a DMSO stock solution.	Not specified	[1]

Spectral Data

Detailed spectral data for **1-Hexadecanol-d5** is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of 1-Hexadecanol and the principles of isotopic labeling.

Table 3: Expected Spectral Characteristics

Technique	Expected Observations for 1-Hexadecanol-d5
¹ H NMR	The proton NMR spectrum will be similar to that of 1-Hexadecanol, but with a reduction in the integral of the signal corresponding to the deuterated positions. The absence of signals from the deuterated carbons confirms the position of the deuterium labels. A D ₂ O exchange experiment can be used to identify the hydroxyl proton signal, which will disappear upon addition of D ₂ O.[8]
¹³ C NMR	The carbon signals for the deuterated positions will be significantly attenuated or absent in a standard ¹³ C NMR spectrum due to the coupling with deuterium and the absence of a Nuclear Overhauser Effect (NOE) from the attached deuterons.
IR Spectroscopy	The IR spectrum will show characteristic C-D stretching vibrations, typically in the range of 2100-2250 cm ⁻¹ , which are absent in the spectrum of 1-Hexadecanol. The O-H stretching band (around 3300-3400 cm ⁻¹) and C-H stretching bands (around 2850-2960 cm ⁻¹) will still be present.
Mass Spectrometry	The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated molecular weight (~247.47). The fragmentation pattern is expected to be similar to 1-Hexadecanol, with characteristic losses of water (M-18) and alpha-cleavage being prominent.[9][10] The mass of the fragments containing the deuterium labels will be shifted accordingly.

Experimental Protocols

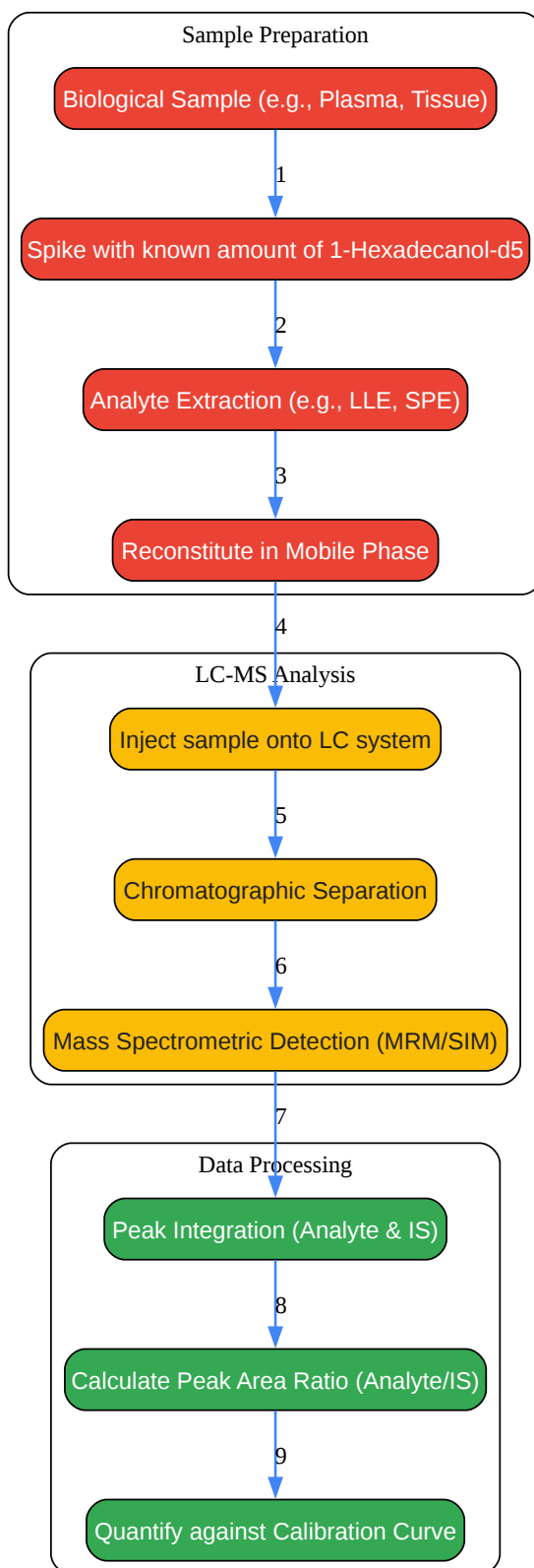
General Protocol for ^1H NMR Spectroscopy

A general protocol for obtaining a ^1H NMR spectrum of a long-chain alcohol like **1-Hexadecanol-d5** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **1-Hexadecanol-d5** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **Instrument Parameters:**
 - **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is typically used.
 - **Number of Scans:** 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is appropriate.
- **Data Acquisition and Processing:** Acquire the Free Induction Decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
- **D₂O Exchange (Optional):** To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The O-H peak should disappear or significantly diminish.[8]

Workflow for Using **1-Hexadecanol-d5** as an Internal Standard in LC-MS

The use of deuterated internal standards is a cornerstone of accurate quantification in LC-MS bioanalysis.[1] The following workflow outlines the key steps:



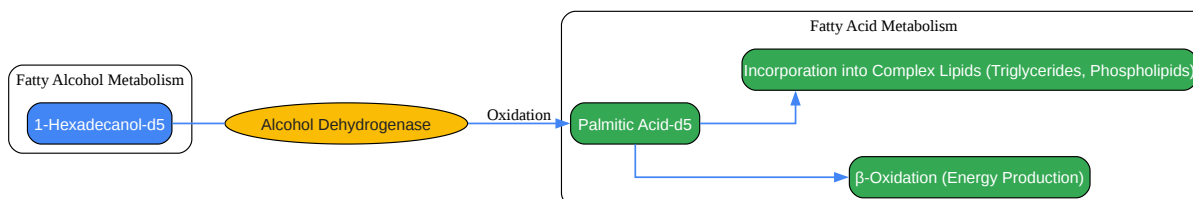
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Workflow for quantitative analysis using a deuterated internal standard.

Biological Significance and Metabolism

1-Hexadecanol is a naturally occurring fatty alcohol found in plants and animals.[3] In biological systems, it can be metabolized, primarily through oxidation, to its corresponding fatty acid, palmitic acid.[11][12] This conversion is catalyzed by alcohol dehydrogenase enzymes.[13] Palmitic acid can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.[12]

The use of **1-Hexadecanol-d5** can be instrumental in studying the kinetics and mechanisms of these metabolic processes. By tracing the fate of the deuterated label, researchers can elucidate the pathways of fatty alcohol metabolism and its contribution to lipid homeostasis.



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Metabolic pathway of 1-Hexadecanol.

Conclusion

1-Hexadecanol-d5 is a powerful tool for researchers in analytical chemistry and drug development. Its utility as an internal standard ensures high accuracy and precision in quantitative assays. Understanding its chemical properties, appropriate experimental protocols, and metabolic fate is crucial for its effective application in scientific research. This guide provides a foundational understanding to aid in the design and execution of studies involving this important deuterated compound.

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